Imidazo[1,2-B]pyridazine-6-carbaldehyde

Medicinal Chemistry Heterocyclic Synthesis Building Block Selection

This 6-carbaldehyde isomer is the essential precursor for 3,6-disubstituted imidazo[1,2-b]pyridazine kinase inhibitors. Using the 3-carbaldehyde or imidazo[1,2-a]pyridine analog will produce regioisomers with drastically reduced binding affinity. Our high-purity product enables reliable synthesis of potent CLK1, DYRK1A, PIM, Tyk2, and Haspin inhibitors. Guarantee your project's regiochemical integrity by sourcing the correct 6-position isomer.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 185910-99-0
Cat. No. B069698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-B]pyridazine-6-carbaldehyde
CAS185910-99-0
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2N=C1C=O
InChIInChI=1S/C7H5N3O/c11-5-6-1-2-7-8-3-4-10(7)9-6/h1-5H
InChIKeyKMBKSONQNYUEPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-B]pyridazine-6-carbaldehyde: A Privileged Scaffold Intermediate in Kinase-Targeted Drug Discovery


Imidazo[1,2-B]pyridazine-6-carbaldehyde (CAS: 185910-99-0) is a heterocyclic building block featuring a fused imidazo[1,2-b]pyridazine core with a reactive formyl (-CHO) substituent at the 6-position. This scaffold is widely recognized as a 'privileged structure' in medicinal chemistry [1], extensively utilized as a key intermediate in the synthesis of potent kinase inhibitors targeting PIM kinases [2], DYRK/CLK kinases [3], Tyk2 [4], and IKKβ . Its molecular formula is C7H5N3O with a molecular weight of 147.13 g/mol, and it is commercially available with a typical purity of 95% .

Why Closely Related Aldehyde Analogs Cannot Substitute for Imidazo[1,2-B]pyridazine-6-carbaldehyde in Drug Synthesis


In the context of synthesizing imidazo[1,2-b]pyridazine-based kinase inhibitors, the position of the reactive aldehyde handle is critical for regioselective functionalization and, consequently, the biological activity of the final molecule. Generic substitution with a positional isomer, such as Imidazo[1,2-b]pyridazine-3-carbaldehyde, or a structurally similar but electronically distinct analog like an imidazo[1,2-a]pyridine carbaldehyde, will fundamentally alter the vector and reactivity of subsequent chemical modifications. This leads to the formation of regioisomeric final compounds with drastically different binding affinities to kinase targets [1]. For instance, the optimization of IKKβ inhibitors specifically relies on precise substitution at the 6-position of the imidazo[1,2-b]pyridazine scaffold , a requirement that cannot be met by 3-carbaldehyde or imidazo[1,2-a]pyridine analogs.

Quantitative Differentiation of Imidazo[1,2-B]pyridazine-6-carbaldehyde Against Its Closest Analogs


Molecular Formula and Mass Differentiation from Imidazo[1,2-a]pyridine Analogs

Unlike its imidazo[1,2-a]pyridine counterparts which possess a molecular formula of C8H6N2O and a mass of ~146.15 g/mol , Imidazo[1,2-B]pyridazine-6-carbaldehyde has a formula of C7H5N3O and a mass of 147.13 g/mol [1]. This difference is due to the replacement of a CH unit in the pyridine ring with a nitrogen atom in the pyridazine ring. This structural change introduces an additional hydrogen bond acceptor (HBA) site, increasing the HBA count from 2 in imidazo[1,2-a]pyridine carbaldehydes to 3 [2].

Medicinal Chemistry Heterocyclic Synthesis Building Block Selection

Scaffold-Specific Kinase Inhibition Potency in 3,6-Disubstituted Derivatives

Structure-Activity Relationship (SAR) studies on the imidazo[1,2-b]pyridazine scaffold demonstrate that 3,6-disubstituted derivatives are potent and selective kinase inhibitors. For example, a series of 3,6-disubstituted imidazo[1,2-b]pyridazines were identified as selective CLK1 inhibitors with an IC50 of < 100 nM [1]. This specific substitution pattern is impossible to achieve with analogs lacking the reactive handle at the 6-position, such as imidazo[1,2-a]pyridine-2-carbaldehyde, which directs synthesis towards a different regiochemistry.

Kinase Inhibition Structure-Activity Relationship Anticancer

Reactivity Differentiation from Imidazo[1,2-b]pyridazine-3-carbaldehyde

Imidazo[1,2-B]pyridazine-6-carbaldehyde (CAS 185910-99-0) and its 3-carbaldehyde isomer (CAS 154578-27-5) have identical molecular formulas and mass (C7H5N3O, 147.13 g/mol) but distinct CAS numbers and chemical properties due to the different position of the aldehyde group [1][2]. The 6-carbaldehyde group is more sterically accessible and electronically distinct compared to the 3-position, which is adjacent to a bridgehead nitrogen. This difference dictates the regioselectivity of crucial reactions like Suzuki-Miyaura or Sonogashira cross-couplings used to elaborate the scaffold [3], leading to divergent synthetic pathways and final products.

Organic Synthesis Cross-Coupling Functionalization

Optimal Research and Procurement Use Cases for Imidazo[1,2-B]pyridazine-6-carbaldehyde


Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazine Kinase Inhibitors

This compound is the essential starting material for synthesizing 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives, a class of compounds that have demonstrated potent inhibition against a range of clinically relevant kinases, including CLK1 (IC50 < 100 nM) [1] and IKKβ . The 6-carbaldehyde handle allows for targeted derivatization that is critical for achieving high potency and selectivity in the final drug candidate.

Medicinal Chemistry Campaigns Targeting PIM, DYRK, and Tyk2 Kinases

For drug discovery programs focused on oncology or autoimmune diseases, this aldehyde is a gateway to a privileged scaffold. Imidazo[1,2-b]pyridazine derivatives synthesized from this precursor have been reported as low-nanomolar inhibitors of PIM kinases [2], selective inhibitors of DYRK1A [3], and orally active Tyk2 JH2 inhibitors with demonstrated in vivo efficacy in a rat adjuvant arthritis model [4].

Preparation of Haspin Inhibitors for Anticancer Research

The 6-carbaldehyde serves as a precursor for the design and synthesis of novel disubstituted imidazo[1,2-b]pyridazine derivatives that act as selective Haspin inhibitors. These inhibitors have shown IC50 values between 6 and 100 nM in vitro and exhibit anti-proliferative properties against various human cancer cell lines [5]. This specific class of inhibitor is inaccessible using the 3-carbaldehyde isomer or imidazo[1,2-a]pyridine analogs.

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